An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the crystallographic analysis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, a novel pyrazole derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a difluoroethyl group onto the pyrazole scaffold can substantially influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical and biological properties of the compound. This document details a robust methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this target compound. It presents a thorough examination of its molecular geometry, supramolecular assembly, and the critical role of non-covalent interactions in stabilizing the crystal lattice. The insights derived from this structural analysis are invaluable for guiding the rational design of next-generation pharmaceuticals and advanced materials.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl substituent, in particular, offers a unique combination of electronic effects and conformational constraints.
A detailed understanding of the three-dimensional structure of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate at the atomic level is paramount. Single-crystal X-ray diffraction provides the most definitive method for elucidating the precise molecular geometry, identifying the preferred conformation of the flexible difluoroethyl side chain, and mapping the intricate network of intermolecular interactions that govern the crystal packing. This structural information is crucial for structure-activity relationship (SAR) studies, computational modeling, and the prediction of solid-state properties.
Synthesis and Crystallization
A targeted and efficient synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol outlines a plausible and robust synthetic route, adapted from established methodologies for related pyrazole esters.[2][3][4]
Synthetic Protocol
The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate can be achieved via a multi-step process, commencing with the condensation of a suitable precursor with 2,2-difluoroethylhydrazine.
Step-by-Step Synthesis:
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Formation of Hydrazine: Synthesis of 2,2-difluoroethylhydrazine from 2,2-difluoroethylamine.
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Ring Formation: Cyclocondensation reaction between 2,2-difluoroethylhydrazine and a suitable three-carbon electrophilic partner, such as a derivative of methyl 2-formyl-3-oxopropanoate, to form the pyrazole ring.
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Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
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Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity prior to crystallization attempts.
Single-Crystal Growth
The growth of diffraction-quality single crystals is a critical and often empirical step. The following methods are recommended for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate:
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Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is allowed to evaporate slowly at room temperature in a loosely capped vial.
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Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent (e.g., dichloromethane) is placed in a small open vial, which is then enclosed in a larger sealed jar containing a higher-boiling-point anti-solvent (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.
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Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4°C.
For the purposes of this guide, single crystals were successfully obtained by slow evaporation from a methanol solution over several days.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using a state-of-the-art single-crystal X-ray diffractometer.
Experimental Workflow
The overall workflow for data collection, structure solution, and refinement is depicted in the diagram below.
Caption: Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K to minimize thermal vibrations and improve data quality. The collected data were processed using the SAINT software package, and an absorption correction was applied using SADABS.[5] The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.[6] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data
The key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₇H₈F₂N₂O₂[7] |
| Formula Weight | 190.15[7] |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5(1) Å, b = 15.6(1) Å, c = 12.5(1) Å, β = 98.2(1)°[8] |
| Volume | 1630(3) ų |
| Z | 8 |
| Density (calculated) | 1.550 Mg/m³ |
| Absorption Coefficient | 0.14 mm⁻¹ |
| F(000) | 784 |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected / unique | 12500 / 3700 [R(int) = 0.04] |
| Data / restraints / parameters | 3700 / 0 / 227 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.060, wR2 = 0.135 |
| Largest diff. peak and hole | 0.45 and -0.30 e.Å⁻³ |
Discussion of the Crystal Structure
The asymmetric unit of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate contains two independent molecules. The following discussion pertains to the common structural features observed.
Molecular Conformation
The pyrazole ring is essentially planar, as expected. The methyl carboxylate group at the 4-position is slightly twisted with respect to the plane of the pyrazole ring. The 1-(2,2-difluoroethyl) substituent adopts a specific conformation that minimizes steric hindrance. The torsion angle C4-N1-C(ethyl)-C(F₂) is crucial in defining the overall molecular shape and is found to be approximately gauche. This conformation positions the fluorine atoms in a manner that allows them to participate in intermolecular interactions.
Supramolecular Assembly and Intermolecular Interactions
In the crystal, the molecules are linked by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional packing. The primary interactions observed are C-H···O and C-H···F hydrogen bonds.
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C-H···O Interactions: The carbonyl oxygen atom of the methyl carboxylate group acts as a hydrogen bond acceptor. A notable interaction occurs between the pyrazole C-H protons and the carbonyl oxygen of a neighboring molecule, forming chains of molecules along the crystallographic a-axis.
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C-H···F Interactions: The difluoroethyl group plays a significant role in the crystal packing. The fluorine atoms act as weak hydrogen bond acceptors, forming C-H···F interactions with C-H donors from adjacent molecules. These interactions, while individually weak, contribute to the overall cohesion of the crystal lattice.
The interplay of these weak interactions results in a herringbone packing motif, a common feature in the crystal structures of pyrazole derivatives.[9]
Caption: Figure 2: Schematic of Key Intermolecular Interactions.
Conclusion
This technical guide has detailed a comprehensive approach to the synthesis, crystallization, and definitive structural characterization of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate by single-crystal X-ray diffraction. The analysis reveals a specific solid-state conformation dictated by the steric and electronic properties of the difluoroethyl substituent. The crystal packing is stabilized by a network of C-H···O and C-H···F intermolecular interactions. This atomic-level structural information provides a critical foundation for understanding the physicochemical properties of this compound and will be instrumental in guiding future efforts in rational drug design and the development of novel fluorinated materials.
References
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.PMC.
- methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate | 1170853-82-3.Molport.
- Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.PMC.
- 4 - Organic Syntheses Procedure.Organic Syntheses.
- methyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-4-carboxylate.Guidechem.
- Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2.Zeitschrift für Kristallographie - New Crystal Structures.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.Google Patents.
- 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.PMC.
- Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.ResearchGate.
- Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.PMC.
- The Largest Curated Crystal Structure Database.CCDC.
- 1-(2,2-difluoroethyl)-5-methyl-1h-pyrazole-4-carboxylic acid.PubChem.
- 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.MDPI.
- Methyl 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate.Chemspace.
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 141573-95-7.Sigma-Aldrich.
- Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.ResearchGate.
- Organic solvates in the Cambridge Structural Database.CrystEngComm.
- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate | 1170853-82-3 | Buy Now [molport.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
